Home > Products > Bioactive Reagents P397 > MNI-caged-L-glutamate
MNI-caged-L-glutamate - 295325-62-1

MNI-caged-L-glutamate

Catalog Number: EVT-276691
CAS Number: 295325-62-1
Molecular Formula: C14H17N3O6
Molecular Weight: 323.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MNI-caged-L-glutamate belongs to a class of compounds known as "caged neurotransmitters." These compounds consist of a neurotransmitter molecule covalently bound to a photolabile protecting group, rendering the neurotransmitter biologically inactive until photolysis. [] MNI-caged-L-glutamate is a derivative of L-glutamate, the primary excitatory neurotransmitter in the central nervous system. [] Its use in scientific research stems from its ability to be "uncaged" by ultraviolet light, releasing free L-glutamate with high spatiotemporal precision. [, , ]

Future Directions
  • Development of improved caged compounds: Research is ongoing to develop caged glutamates with enhanced properties, such as red-shifted absorption spectra for deeper tissue penetration, faster uncaging kinetics, and reduced pharmacological side effects. [, , , , ]
  • Combination with advanced imaging techniques: Integrating MNI-caged-L-glutamate with advanced imaging techniques, such as two-photon microscopy and voltage-sensitive dyes, will allow for simultaneous monitoring of neuronal activity and glutamate release at high spatiotemporal resolution. [, , , , ]
  • Applications in vivo: While primarily used in vitro, recent advancements in optogenetics and microfluidic delivery systems hold promise for expanding the use of MNI-caged-L-glutamate for studying neuronal circuits and behavior in vivo. []

4-Methoxy-7-nitroindolinyl-D-aspartate (MNI-D-aspartate)

  • Compound Description: MNI-D-aspartate is a photolabile analog of D-aspartate, designed for selective activation of glutamate transporters and N-methyl-D-aspartate (NMDA) receptors in brain tissue []. Upon photolysis, it releases D-aspartate, which is efficiently transported by high-affinity Na+/K+-dependent glutamate transporters and acts as an effective ligand of NMDA receptors []. It has been used to study the regulation of these proteins in their native membranes [].

γ-D-Glutamyl-Glycine (γ-DGG)

  • Compound Description: γ-DGG is a well-characterized fast-equilibrating competitive glutamate receptor antagonist [].

DMNB-caged fluorescein

  • Compound Description: DMNB-caged fluorescein is a caged fluorescent compound used to determine the localization of light stimulation [].

2-(p-Phenyl-o-nitrophenyl)propyl (PNPP)-caged Glu

  • Compound Description: PNPP-caged Glu is a caged glutamate utilizing the PNPP caging group []. It was developed as an alternative to MNI-caged-L-glutamate, with an aim to reduce off-target effects on GABA-A receptor function [].

N-(o-Nitromandelyl)oxycarbonyl-l-glutamic acid (Nmoc-Glu)

  • Compound Description: Nmoc-Glu is a caged glutamate designed to minimize pre-photolysis glutamate receptor activation and desensitization []. It has exceptionally low residual activity and high chemical stability compared to other caged glutamates [].

8-DMAQ caged acetate

  • Compound Description: 8-DMAQ caged acetate is a derivative where acetate is masked by the 8-DMAQ (2-hydroxymethylene-(N,N-dimethylamino)quinoline) caging group. This compound was used to investigate the influence of the position of the dimethylamino group on photolysis efficiency under one-photon near-UV or two-photon near-IR excitation [].
  • Relevance: While not a glutamate derivative, research on 8-DMAQ caged acetate directly influenced the development of the 8-DMAQ caged L-glutamate []. The study highlighted the superior photolysis efficiency of the 8-DMAQ caging group, leading to its incorporation into a caged L-glutamate compound for more effective activation of glutamate receptors [].
  • Compound Description: MDNI-glu is a caged L-glutamate derivative designed for efficient one- and two-photon photorelease in living cells [].
  • Relevance: This compound shares the core functionality with MNI-caged-L-glutamate, both being photolabile L-glutamate derivatives. The specific photoremovable protecting group used in MDNI-glu is not disclosed in the provided abstract but is stated to be different from MNI and designed for enhanced light utilization during photolysis [].

N-1-(2-nitrophenyl)ethoxycarbonyl-L-glutamate

  • Compound Description: N-1-(2-nitrophenyl)ethoxycarbonyl-L-glutamate is an early caged L-glutamate compound used to investigate glutamate's role as a neurotransmitter at the squid giant synapse [].

γ-(α-Carboxy-2-nitrobenzyl)-L-glutamate (CNB-glu)

  • Compound Description: CNB-glu is a caged L-glutamate compound used in previous studies for photolytic release of glutamate [].
  • Relevance: CNB-glu is mentioned as a comparator to the newly developed brominated 7-hydroxycoumarin-4-ylmethyl (Bhc)-Glu. The study highlights that Bhc-glu requires significantly lower light intensities for photolysis compared to CNB-glu, demonstrating its improved efficiency [].

N-(6-Bromo-7-hydroxycoumarin-4-ylmethoxycarbonyl)-L-glutamate (Bhc-glu)

  • Compound Description: Bhc-glu is a caged L-glutamate designed for efficient two-photon photolysis in the IR region, enabling three-dimensionally resolved uncaging in biological tissues [].
  • Relevance: Bhc-glu, with its brominated 7-hydroxycoumarin-4-ylmethyl caging group, offers significant advantages over previous caged L-glutamate compounds, including MNI-caged-L-glutamate. Specifically, Bhc-glu exhibits enhanced two-photon absorption in the IR region, making it suitable for deeper tissue penetration and more precise uncaging with reduced scattering [].
  • Compound Description: This compound represents a modified version of a benzophenone-sensitized caged L-glutamate, incorporating a dicarboxylic acid substituent on the benzophenone moiety to enhance water solubility, particularly in the presence of calcium ions [].
  • Relevance: This compound addresses the solubility issues associated with some caged L-glutamate derivatives, like those with phosphate groups, while maintaining the improved photolytic efficiency offered by the benzophenone antenna []. This highlights the continuous efforts to optimize the physicochemical properties of caged compounds like MNI-caged-L-glutamate for enhanced experimental utility.

G5-MNI-Glu

  • Compound Description: This compound is a derivative of MNI-Glu where a fifth-generation (G5) dendrimer is attached to the MNI caging group []. This modification aims to reduce off-target antagonism toward GABA receptors, which is a known issue with MNI-Glu [].
  • Relevance: G5-MNI-Glu directly builds upon the structure of MNI-caged-L-glutamate by incorporating a dendrimer to enhance its pharmacological properties. The addition of the G5 dendrimer aims to mitigate the off-target effects on GABA receptors while retaining the photochemical properties of the MNI-caged-L-glutamate [], making it a more biologically inert probe for studying glutamate signaling.
Overview

MNI-caged-L-glutamate is a synthetic compound designed for use in neuroscience research, particularly in the study of synaptic transmission. It is a form of glutamate that is chemically modified to include a photolabile protecting group, allowing for controlled release of L-glutamate upon exposure to light. This property makes it a valuable tool for investigating the dynamics of glutamate receptors and synaptic signaling.

Source and Classification

MNI-caged-L-glutamate is classified as a caged neurotransmitter. Caged compounds are widely used in biological research to study the timing and localization of neurotransmitter release. MNI-caged-L-glutamate specifically targets glutamate receptors, which are critical for synaptic transmission in the central nervous system. The compound is commercially available from various suppliers, including R&D Systems and Tocris Bioscience, and is utilized extensively in laboratory settings for research purposes.

Synthesis Analysis

Methods

The synthesis of MNI-caged-L-glutamate involves several steps, primarily based on established protocols for creating caged amino acids. The process typically begins with the protection of the amino group of L-glutamate using a photolabile group, specifically 4-methoxy-7-nitroindolinyl. This modification allows for rapid release of L-glutamate upon photolysis.

Technical Details

  1. Starting Materials: The synthesis requires L-glutamate as the primary starting material.
  2. Reagents: Common reagents include nitroindoline derivatives and various solvents suitable for organic reactions.
  3. Purification: After synthesis, the product is purified using techniques such as chromatography to ensure high purity (≥99%).
  4. Characterization: The final product is characterized using methods such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

Structure

MNI-caged-L-glutamate has a complex molecular structure that includes both the glutamate backbone and the photolabile nitroindoline group. The chemical formula is C14H17N3O6, with a molecular weight of 323.3 g/mol.

Data

  • Chemical Name: (S)-α-Amino-2,3-dihydro-4-methoxy-7-nitro-δ-oxo-1H-indole-1-pentanoic acid
  • Molecular Weight: 323.3 g/mol
  • Structural Features: The compound features an indole ring system that contributes to its photolytic properties .
Chemical Reactions Analysis

Reactions

MNI-caged-L-glutamate undergoes photolysis when exposed to specific wavelengths of light (300 - 380 nm), leading to the cleavage of the protecting group and the release of free L-glutamate. This reaction can be described as follows:

  1. Photolysis Process: Upon irradiation, the nitroindoline group absorbs photons, resulting in bond cleavage.
  2. Release Mechanism: The rapid release of L-glutamate occurs within milliseconds, allowing researchers to manipulate synaptic activity with high temporal precision.

Technical Details

The quantum yield for this photolytic reaction ranges from 0.065 to 0.085, indicating efficient conversion from the caged form to free glutamate .

Mechanism of Action

Process

The mechanism by which MNI-caged-L-glutamate functions involves precise control over neurotransmitter release:

  1. Activation: When exposed to light, MNI-caged-L-glutamate releases L-glutamate.
  2. Receptor Interaction: The released L-glutamate can then bind to ionotropic and metabotropic glutamate receptors on adjacent neurons.
  3. Synaptic Response: This interaction leads to depolarization of postsynaptic neurons, facilitating synaptic transmission.

Data

Research shows that MNI-caged-L-glutamate can effectively mimic natural glutamate release at concentrations up to 5 mM without interfering with synaptic transmission at climbing fiber-Purkinje cell synapses .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: MNI-caged-L-glutamate is water-soluble and stable at neutral pH.
  • Stability: It exhibits high resistance to hydrolysis under physiological conditions, making it suitable for in situ studies.

Chemical Properties

  • Photochemical Activity: The compound can be efficiently uncaged using one-photon or two-photon excitation methods.
  • Compatibility: It is compatible with various fluorescent imaging techniques, allowing simultaneous observation of neuronal activity .
Applications

MNI-caged-L-glutamate has numerous applications in scientific research:

  • Neuroscience Studies: It is primarily used to study fast synaptic transmission and receptor dynamics in live neuronal tissues.
  • Photopharmacology: Researchers utilize this compound to investigate receptor-specific signaling pathways by controlling the timing and location of neurotransmitter release.
  • Imaging Techniques: Its compatibility with fluorescence imaging allows for detailed visualization of neuronal activity during experiments .
Introduction to MNI-Caged-L-Glutamate in Neuroscience Research

Historical Development and Rationale for Caged Neurotransmitters

The development of caged neurotransmitters represents a revolutionary advancement in neuroscience methodology, enabling unprecedented control over neurochemical environments. Before their introduction in the late 1970s, neuroscientists struggled with the temporal limitations of conventional pharmacological methods, where bath application of neurotransmitters led to slow, diffuse, and irreversible receptor activation. The first generation of caged compounds emerged from pioneering work on photolabile protecting groups, notably the ortho-nitrobenzyl (o-NB) derivatives developed for ATP and cAMP [7]. These early compounds addressed the fundamental need for millisecond-scale temporal resolution in neurophysiological studies but suffered from critical limitations including poor aqueous stability (hydrolysis half-lives of hours at physiological pH) and slow photolysis kinetics (≥10 ms) [7] [8]. The concept of "caged" biomolecules—initially coined for photolabile ATP—gained traction through landmark muscle physiology studies in the 1980s, establishing the paradigm of light-controlled bioactivity [9]. This era also witnessed the development of caged calcium and IP₃, primarily within biology departments, highlighting the interdisciplinary nature of probe development. The fundamental rationale driving this innovation was the necessity to mimic the native spatiotemporal dynamics of neurotransmission, particularly for glutamate—the brain's primary excitatory neurotransmitter involved in approximately 80% of synaptic signaling [10].

MNI-Caged-L-Glutamate: Evolution from NI-Caged Analogues

The journey toward MNI-caged-L-glutamate began with the synthesis of 7-nitroindolinyl (NI) caged neurotransmitters in the late 1990s. These compounds represented a significant improvement over o-NB derivatives, offering enhanced hydrolytic stability (negligible decomposition at physiological pH) and faster photolysis kinetics (half-time ≤0.26 ms) [1] [7]. However, NI-caged glutamate still exhibited suboptimal photorelease efficiency, quantified by the product of its extinction coefficient (ε) and quantum yield (Φ). The critical breakthrough came with structural optimization through methoxy substitution at the 4-position of the nitroindoline core, creating the 4-methoxy-7-nitroindolinyl (MNI) caging group [7] [8]. This modification induced a bathochromic shift in absorption while simultaneously enhancing both ε and Φ through electronic modulation. Comparative studies demonstrated that MNI-caged-L-glutamate achieved a 2.5-fold increase in photorelease efficiency relative to its NI predecessor, with quantum yields of 0.065-0.085 compared to NI's 0.04 [3] [7]. The photolysis mechanism involves heterolytic cleavage of the C-O bond linking the cage to glutamate's γ-carboxylate, releasing biologically active glutamate within sub-microsecond timescales following light absorption [8]. This evolution is quantitatively summarized in Table 1:

Table 1: Comparative Properties of NI and MNI Caged Glutamate Derivatives

PropertyNI-Caged GlutamateMNI-Caged GlutamateFunctional Significance
Extinction Coefficient (ε)~1,700 M⁻¹cm⁻¹ (at 330 nm)4,300 M⁻¹cm⁻¹ (at 330 nm)Enhanced light absorption efficiency
Quantum Yield (Φ)~0.040.065-0.085Increased molecule release per photon
Photorelease Efficiency (ε·Φ)~68280-366Higher bioactive molecule yield
Hydrolytic Stability (pH 7)t₁/₂ > 6 hours at pH 12Stable at physiological pHReduced spontaneous hydrolysis in experiments
Two-Photon Cross SectionNot reported0.06 GM (at 730 nm)Enables high-resolution 2P uncaging

Key Advantages: Temporal and Spatial Precision in Glutamatergic Studies

MNI-caged-L-glutamate delivers unparalleled spatiotemporal control in synaptic physiology studies, enabling researchers to probe glutamate receptor function with near-physiological precision. The compound's sub-microsecond photolysis kinetics (half-time < 0.15 µs) allow resolution of synaptic events occurring on the millisecond timescale of natural neurotransmission [1] [8]. This temporal precision was demonstrated in studies of climbing fiber-Purkinje cell (CF-PC) synapses, where photolysis of MNI-caged-γ-DGG (a glutamate receptor antagonist) at defined 1 ms intervals revealed the precise timing of glutamate-receptor interaction (3-4 ms post-stimulus) [1]. Spatially, MNI-caged-L-glutamate enables sub-micron resolution when paired with two-photon microscopy (0.06 GM cross-section at 730 nm), facilitating glutamate uncaging at individual dendritic spines without activating neighboring synapses [3] [8]. This spatial precision is enhanced by the compound's biological inertness—at concentrations up to 5 mM, MNI-caged-L-glutamate does not activate neuronal glutamate receptors or transporters, nor does it interfere with baseline synaptic transmission [3] [9]. Furthermore, its compatibility with simultaneous fluorescence imaging (e.g., GFP, YFP, Ca²⁺ indicators) allows real-time correlation of glutamate application with cellular responses [3]. These properties collectively establish MNI-caged-L-glutamate as the gold standard for synapse-specific interrogation and circuit mapping in complex neural tissues.

Properties

CAS Number

295325-62-1

Product Name

MNI-caged-L-glutamate

IUPAC Name

(2S)-2-amino-5-(4-methoxy-7-nitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid

Molecular Formula

C14H17N3O6

Molecular Weight

323.30 g/mol

InChI

InChI=1S/C14H17N3O6/c1-23-11-4-3-10(17(21)22)13-8(11)6-7-16(13)12(18)5-2-9(15)14(19)20/h3-4,9H,2,5-7,15H2,1H3,(H,19,20)/t9-/m0/s1

InChI Key

GXIDBZKXGUNITQ-VIFPVBQESA-N

SMILES

COC1=C2CCN(C2=C(C=C1)[N+](=O)[O-])C(=O)CCC(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

MNI-caged-L-Glutamate

Canonical SMILES

COC1=C2CCN(C2=C(C=C1)[N+](=O)[O-])C(=O)CCC(C(=O)O)N

Isomeric SMILES

COC1=C2CCN(C2=C(C=C1)[N+](=O)[O-])C(=O)CC[C@@H](C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.